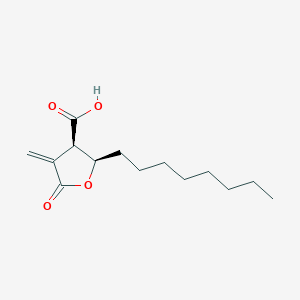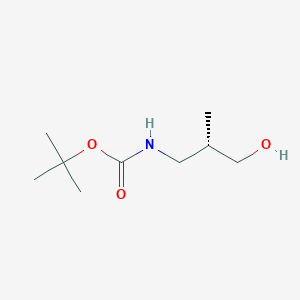
3',5'-Difluoro-4'-methoxyacetophenone
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds structurally related to 3',5'-Difluoro-4'-methoxyacetophenone involves several key reactions, including Claisen condensation and reactions with methyl 2-methoxytetrafluoropropionate followed by sulfuric acid-mediated deprotection, yielding derivatives such as 2-(trifluoroacetyl)chromones and furan-3(2H)-ones in good yields (Irgashev et al., 2009).
Molecular Structure Analysis
The molecular structure of 3',5'-Difluoro-4'-methoxyacetophenone and its derivatives has been analyzed through various spectroscopic techniques, including NMR and IR. For instance, studies on similar molecules have shown the influence of substituents on the benzene ring's vibrational frequencies, providing insights into the structural aspects of such compounds (Arjunan et al., 2014).
Chemical Reactions and Properties
Reactivity studies have highlighted the versatile chemistry of fluorinated acetophenones, including nucleophilic addition reactions and cyclization processes leading to various heterocyclic compounds. For example, the reaction of polyfluoroacyl chromones with hydroxylamine leads to the synthesis of novel chromone derivatives, showcasing the reactivity of such functional groups (Sosnovskikh et al., 2006).
Applications De Recherche Scientifique
Synthesis of Pyrazoles and Other Compounds : It's used as an intermediate in the synthesis of various compounds. For example, a study by Zhou Yu (2002) describes its role in synthesizing pyrazoles, which are intermediates of herbicides (Zhou, 2002).
Catalyst Deactivation Studies : Research by Rohan et al. (1998) investigates the deactivation of catalysts in the acetylation of anisole, where derivatives of acetophenone like "3',5'-Difluoro-4'-methoxyacetophenone" are formed and studied (Rohan, Canaff, Fromentin, & Guisnet, 1998).
Crystal Structure Analysis : Chattopadhyay et al. (2012) conducted a structural study of o-hydroxyacetophenone derivatives, highlighting the importance of understanding the molecular structure for applications in various fields (Chattopadhyay, Ghosh, Mondal, Mukherjee, & Mukherjee, 2012).
Vibrational and NMR Studies : A study by Arjunan et al. (2014) focused on the synthesis and analysis of 2-hydroxy-4-methoxyacetophenone, providing insights into the vibrational, NMR, and quantum chemical properties of related compounds (Arjunan, Devi, Subbalakshmi, Rani, & Mohan, 2014).
Lignin Model Compounds Study : Research by Hu et al. (2000) on the removal of phenolic hydroxyl groups in lignin model compounds and its effect on photostability, where derivatives of acetophenone were used as model compounds (Hu, Cairns, & James, 2000).
Claisen Condensation Applications : Irgashev et al. (2009) discuss the use of derivatives in the Claisen condensation process for synthesizing chromones and furanones (Irgashev, Sosnovskikh, Kalinovich, Kazakova, & Röschenthaler, 2009).
Fluorescent pH Probes Development : A study by Baruah et al. (2005) utilized hydroxyaryl derivatives of acetophenone in developing fluorescent pH probes (Baruah, Qin, Basarić, De Borggraeve, & Boens, 2005).
Adsorption Studies on Niobic Acid : Ahmad et al. (1999) investigated the adsorption of acetophenones on niobic acid, providing insights into surface chemistry applications (Ahmad, Dines, Anderson, & Rochester, 1999).
Synthesis of Fluoro-Substituted Compounds : Research by Pimenova et al. (2003) focuses on the synthesis of fluoro-substituted compounds from acetophenones, which includes derivatives like "3',5'-Difluoro-4'-methoxyacetophenone" (Pimenova, Krasnych, Goun, & Miles, 2003).
Enzymatic Assays : Borchardt (1974) developed a spectrophotometric assay for catechol-O-methyltransferase using hydroxyacetophenone derivatives (Borchardt, 1974).
Propriétés
IUPAC Name |
1-(3,5-difluoro-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)6-3-7(10)9(13-2)8(11)4-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJZNFJFMAKGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371744 | |
| Record name | 3',5'-Difluoro-4'-methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluoro-4-methoxyphenyl)ethanone | |
CAS RN |
170570-79-3 | |
| Record name | 3',5'-Difluoro-4'-methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)